1-Piperazinebutanamine, 4-(2-pyrazinyl)-
Description
1-Piperazinebutanamine, 4-(2-pyrazinyl)- is a piperazine derivative characterized by a butanamine chain and a 2-pyrazinyl substituent. The 2-pyrazinyl group, a nitrogen-containing heterocycle, is critical for its biochemical interactions, particularly in modulating enzyme activity and receptor binding. Its structural flexibility allows for diverse pharmacological activities, making it a scaffold of interest in medicinal chemistry.
Properties
IUPAC Name |
4-(4-pyrazin-2-ylpiperazin-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c13-3-1-2-6-16-7-9-17(10-8-16)12-11-14-4-5-15-12/h4-5,11H,1-3,6-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMSGDHYCSNJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555626 | |
| Record name | 4-[4-(Pyrazin-2-yl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114222-98-9 | |
| Record name | 4-[4-(Pyrazin-2-yl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinebutanamine, 4-(2-pyrazinyl)- typically involves the reaction of piperazine derivatives with pyrazine compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the desired product through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinebutanamine, 4-(2-pyrazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohol
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperazine Derivatives
The bioactivity of piperazine derivatives is highly dependent on substituent groups. For example:
- 1-Piperazinebutanamine, 4-(2-methoxyphenyl)- (): Replacing the 2-pyrazinyl group with a 2-methoxyphenyl moiety reduces specificity for MAO-B inhibition. This compound lacks the electron-deficient pyrazine ring, which is crucial for π-π stacking interactions in enzyme binding .
- However, chlorine atoms may sterically hinder interactions with polar enzyme active sites compared to the planar pyrazinyl group .
Heterocyclic Moieties in Analogues
The 2-pyrazinyl group confers distinct advantages over other heterocycles:
- Pyridyl vs. Pyrazinyl Derivatives : In MAO-B inhibitors, 2-pyridylmethyl-substituted compounds (e.g., 4g–4i in ) show <3% inhibition, whereas 2-pyrazinyl analogues (4b, 4k) achieve >66% inhibition due to stronger electron-withdrawing effects and optimal geometry for binding .
- Antitubercular Activity : Pyrazine derivatives like compound 19 () exhibit 94% inhibition of Mycobacterium tuberculosis at 12.5 μg/mL, outperforming pyridyl or pyrimidinyl analogues. The pyrazine ring’s nitrogen atoms may facilitate hydrogen bonding with bacterial targets .
Quantitative Comparison of Key Analogues
Table 1: Inhibitory Activity of Heterocyclic Derivatives
Key Observations :
- The 2-pyrazinyl group consistently improves inhibitory potency across diverse targets.
- Pyrazine’s planar structure and electron-deficient nature enhance binding to hydrophobic enzyme pockets, as seen in MAO-B and antitubercular activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
